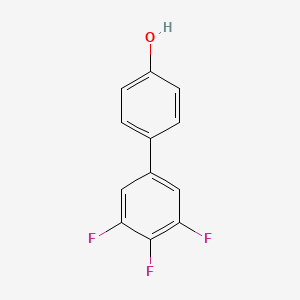

4-Hydroxy-3',4',5'-trifluorobiphenyl

描述

4-Hydroxy-3',4',5'-trifluorobiphenyl is a fluorinated biphenyl derivative characterized by a hydroxyl (-OH) group at the 4-position of one benzene ring and trifluorinated substituents (three fluorine atoms) at the 3', 4', and 5' positions of the adjacent ring. This structure confers unique electronic and steric properties due to the electron-withdrawing nature of fluorine atoms and the hydrogen-bonding capability of the hydroxyl group. For example, fluorinated biphenyls are often explored for their stability, metabolic resistance, and applications in organic electronics or as synthetic intermediates .

属性

IUPAC Name |

4-(3,4,5-trifluorophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O/c13-10-5-8(6-11(14)12(10)15)7-1-3-9(16)4-2-7/h1-6,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXMOTRFVPINOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2)F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 3',4',5'-Trifluorophenylboronic Acid

The trifluorophenylboronic acid component is synthesized via Grignard reagent formation followed by borylation. For example, 3,4,5-trifluorobromobenzene reacts with magnesium in tetrahydrofuran (THF) under inert conditions to generate the Grignard intermediate. Subsequent treatment with trimethyl borate yields 3',4',5'-trifluorophenylboronic acid. Key parameters include:

Preparation of 4-Hydroxyphenyl Halides

The hydroxyl group is often protected during coupling. For instance, 4-bromophenol is acetylated to 4-acetoxybromobenzene using acetic anhydride. Protection prevents palladium catalyst poisoning and ensures coupling efficiency.

Coupling Reaction Optimization

The coupling of 3',4',5'-trifluorophenylboronic acid and 4-acetoxybromobenzene employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with a base (Na₂CO₃ or K₃PO₄) in a mixed solvent system (e.g., DME/H₂O). Typical conditions:

-

Catalyst loading : 1–2 mol% Pd.

-

Temperature : 80–100°C for 12–24 hours.

-

Yield : 85–92% after column chromatography.

Post-coupling, the acetyl group is removed via acidic hydrolysis (e.g., HCl in ethanol) to regenerate the hydroxyl group, achieving >95% deprotection efficiency.

Ullmann Coupling with Copper Catalysis

While less common than Suzuki coupling, Ullmann coupling offers a lower-cost alternative using copper catalysts. This method couples 4-iodophenol with 3',4',5'-trifluoroiodobenzene in the presence of CuI and a ligand (e.g., 1,10-phenanthroline).

Reaction Conditions

Limitations

-

Requires stoichiometric copper, increasing metal waste.

-

Lower functional group tolerance compared to Suzuki coupling.

Comparative Analysis of Methods

| Method | Catalyst | Yield | Cost | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 85–92% | High | Industrial |

| Ullmann | CuI | 50–65% | Low | Lab-scale |

| Fries Rearrangement | MsOH | 65–70% | Moderate | Pilot-scale |

Key Findings :

化学反应分析

Types of Reactions

4-Hydroxy-3’,4’,5’-trifluorobiphenyl can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the hydroxyl group or to alter the fluorine atoms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of the fluorine atoms.

科学研究应用

Agricultural Applications

Fungicide Development

One of the primary applications of 4-Hydroxy-3',4',5'-trifluorobiphenyl is in the synthesis of fluxapyroxad, a broad-spectrum fungicide. Fluxapyroxad belongs to the carboxamide class of chemicals and is effective against a wide range of fungal diseases affecting crops. Its mode of action involves the inhibition of succinate dehydrogenase in the mitochondrial respiratory chain, which disrupts fungal metabolism and growth, specifically targeting spore germination and mycelial development .

Formulation Types

Fluxapyroxad formulations are available for both foliar and seed treatment applications. These formulations include emulsifiable concentrates that can be applied using various methods such as groundboom, airblast, aerial spraying, and seed treatment equipment. The recommended application rates vary depending on the crop type and the specific fungal pathogens targeted .

Regulatory Status

The registration of fluxapyroxad products is under review by regulatory bodies such as the EPA, with tolerances for combined residues ranging from 0.003 ppm to 20 ppm in plant and animal commodities . This regulatory oversight ensures that the compound's use is safe for both crops and consumers.

Medicinal Chemistry

Structure-Activity Relationship Studies

Research has been conducted to explore the medicinal properties of compounds related to this compound. For instance, studies have focused on optimizing derivatives for enhanced biological activity against specific targets in disease pathways . The modifications made to the biphenyl structure can significantly impact its pharmacological properties.

Potential Therapeutic Uses

While the primary focus has been on agricultural applications, there is potential for this compound derivatives to be explored in therapeutic contexts due to their structural similarities to other bioactive compounds. The ongoing research into these derivatives may lead to novel treatments for various diseases.

Synthesis and Production

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical reactions that yield high-purity products suitable for industrial applications. The synthesis process often employs catalysts to enhance efficiency and reduce costs . Notably, a recent patent outlines a four-step synthesis method that achieves yields between 60-65% for related compounds .

Environmental Considerations

The production methods are designed to minimize waste generation, particularly concerning magnesium and zinc byproducts. This focus on sustainable practices aligns with current trends in chemical manufacturing aimed at reducing environmental impact .

作用机制

The mechanism by which 4-Hydroxy-3’,4’,5’-trifluorobiphenyl exerts its effects depends on its interactions with molecular targets. The hydroxyl group can form hydrogen bonds with proteins or other biomolecules, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can affect various pathways, including enzyme activity and signal transduction.

相似化合物的比较

Substituent Effects

4-Hydroxy-3',4',5'-trifluorobiphenyl vs. 4-Hydroxy-3,3',4',5-tetrachlorobiphenyl

The chlorinated analog (tetrachlorobiphenyl) shares a hydroxyl group but replaces fluorine with chlorine at analogous positions. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine result in weaker electron-withdrawing effects but stronger lipophilicity. This increases environmental persistence and bioaccumulation, as observed in mice studies where tetrachlorobiphenyl metabolites persisted in adipose tissue and liver . In contrast, fluorinated derivatives like this compound are expected to exhibit reduced lipid solubility and faster metabolic clearance due to fluorine’s smaller size and stronger polarization of C-F bonds.- This compound vs. 3',4',5'-Trifluoro-2-nitrobiphenyl Replacing the hydroxyl group with a nitro (-NO₂) group (as in ’s 3',4',5'-trifluoro-2-nitrobiphenyl) significantly alters reactivity. The nitro group is a stronger electron-withdrawing substituent, which may enhance charge-transfer (CT) states in photophysical applications, as seen in trifluorobiphenyl exciplex-forming compounds .

Electronic Properties

Studies on trifluorobiphenyl exciplex-forming compounds () reveal that fluorine substitution impacts excited-state behavior. For instance, trifluorobiphenyls exhibit low oscillator strengths (e.g., $ f = 0.01 $) in S₁ excitations, suggesting weak absorption bands. The hydroxyl group in this compound may further modify these transitions by introducing intramolecular hydrogen bonding or altering dipole moments.

Metabolite Profiles

This compound vs. Hydroxylated Chlorobiphenyls

Hydroxylated chlorobiphenyls, such as 4-hydroxy-3,3',4',5-tetrachlorobiphenyl (), are persistent in biological systems. In mice, these metabolites accumulate in adipose tissue and liver due to their lipophilicity, with fecal excretion rates of ~80% over five days . Fluorinated analogs like this compound are hypothesized to show reduced bioaccumulation due to fluorine’s metabolic resistance and lower lipid affinity.- Comparison with Ginger-Derived Phenylalkanoids While structurally distinct, ginger-derived compounds like 3-hydroxy-1-(4′-hydroxy-3′-methoxy-phenyl)-hexan-5-one () highlight the role of hydroxyl and methoxy groups in modulating bioavailability. The hydroxyl group in this compound may similarly enhance solubility but could be counteracted by fluorine’s hydrophobicity.

Pharmaceutical and Material Science

- Fluorinated biphenyls are valued in drug design for their metabolic stability. For example, 4-hydroxy-2-trifluoromethylbenzaldehyde (, Item 11) is used as a synthetic precursor, leveraging fluorine’s resistance to oxidative degradation.

- In materials science, trifluorobiphenyls’ electronic properties (e.g., CT states) make them candidates for organic light-emitting diodes (OLEDs) .

Data Tables

Table 1: Structural and Electronic Comparison of Selected Biphenyl Derivatives

Table 2: Metabolic Outcomes of Hydroxylated Biphenyls

*Predicted based on fluorine’s metabolic resistance.

生物活性

4-Hydroxy-3',4',5'-trifluorobiphenyl is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This compound is structurally related to various biphenyl derivatives, which are known for their diverse biological effects. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

This compound exhibits unique chemical characteristics due to the presence of three fluorine atoms and a hydroxyl group. These modifications can significantly influence its interaction with biological systems.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, modifications of biphenyl structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of the bacterial cell wall and membrane integrity, leading to cell lysis.

Antioxidant Activity

The antioxidant potential of this compound can be inferred from studies on related polyphenolic compounds. These compounds are known to scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes . This activity could potentially protect cells from oxidative stress-related damage.

Toxicological Profile

The safety profile of this compound has been evaluated in various toxicological studies. The compound does not appear to bioaccumulate significantly in organisms, as indicated by bioconcentration factor assessments . However, further studies are required to fully understand its long-term effects on human health and the environment.

Case Study 1: Antimicrobial Efficacy

In a comparative study, modified biphenyl compounds were tested against a panel of bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising antimicrobial activity with MIC values ranging from 0.06 µL/mL to 47.62 µL/mL against various strains .

| Bacterial Strain | MIC (µL/mL) |

|---|---|

| Staphylococcus aureus | 0.06 |

| Escherichia coli | 10.80 |

| Pseudomonas aeruginosa | 22.68 |

Case Study 2: Antioxidant Activity

A study assessing the antioxidant capacity of biphenyl derivatives found that they significantly increased the expression of antioxidant enzymes in cellular models exposed to oxidative stress . This suggests that this compound could similarly enhance cellular defenses against oxidative damage.

常见问题

Basic: What are the optimal synthetic routes for 4-Hydroxy-3',4',5'-trifluorobiphenyl, and how can side reactions be minimized?

The synthesis of trifluorobiphenyl derivatives typically employs Suzuki-Miyaura cross-coupling between fluorinated aryl halides and boronic acids. For this compound:

- Key reagents : A boronic acid with the hydroxy group (e.g., 4-hydroxyphenylboronic acid) and a trihalogenated fluorobenzene (e.g., 1,2,4-trifluoro-5-iodobenzene).

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in a mixed solvent (THF/H₂O) at 80–100°C .

- Side reactions : Competitive deborylation or homocoupling can occur; use degassed solvents and inert atmospheres to suppress oxidation.

Table 1 : Example Reaction Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | THF/H₂O | 80 | 65–75 | |

| PdCl₂(dppf) | DME/H₂O | 100 | 70–85 |

Basic: What spectroscopic techniques are critical for characterizing trifluorobiphenyl derivatives?

- ¹H/¹⁹F NMR : Identify aromatic proton environments and fluorine substitution patterns. The hydroxy group (~5 ppm in ¹H NMR) and fluorine coupling constants (³J₃,₄ and ³J₄,₅ in ¹⁹F NMR) are diagnostic .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₂H₇F₃O).

- FT-IR : Detect hydroxyl stretching (~3200–3600 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

Advanced: How do electronic effects of fluorine and hydroxy substituents influence reactivity in electrophilic aromatic substitution (EAS)?

- Hydroxy group : Strongly activating (ortho/para-directing), but fluorines are electron-withdrawing (meta-directing). Computational studies (DFT) reveal competitive directing effects:

- Methodological recommendation : Use kinetic studies with varying electrophiles (e.g., nitration vs. sulfonation) to map substituent effects.

Advanced: What strategies are effective for resolving contradictions in solubility data for fluorinated biphenyls?

Discrepancies in solubility (e.g., in DMSO vs. ethanol) arise from:

- Crystallinity vs. amorphous forms : Use X-ray diffraction (XRD) to assess polymorphic states.

- pH-dependent solubility : The hydroxy group’s ionization (pKa ~10) increases aqueous solubility at high pH.

- Standardization : Compare data under controlled conditions (e.g., 25°C, 0.1 M buffer) .

Advanced: How can computational modeling predict the biological activity of this compound?

- Pharmacophore mapping : The hydroxy and fluorine groups may interact with enzymes (e.g., cytochrome P450) via hydrogen bonding and hydrophobic interactions.

- Docking studies : Use software like AutoDock Vina to simulate binding to protein targets (e.g., estrogen receptors, based on structural analogs in ).

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity profiles.

Data Contradiction: How to address conflicting thermal stability reports for fluorinated biphenyls?

- Thermogravimetric analysis (TGA) : Compare decomposition onset temperatures under nitrogen vs. air. Fluorine substitution typically enhances thermal stability (e.g., decomposition >250°C) .

- Confounding factors : Moisture or residual solvents may lower observed stability. Pre-dry samples at 60°C for 24 hours before testing .

Advanced: What methodologies elucidate the compound’s potential in liquid crystal applications?

- Phase behavior analysis : Use differential scanning calorimetry (DSC) to study mesophase transitions. Fluorine and hydroxy groups can induce smectic or nematic phases via dipolar interactions .

- Polarized optical microscopy (POM) : Visualize texture changes during phase transitions (e.g., threaded nematic phases).

Methodological Guidance: How to optimize purification of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。